FR-62765 vs. WF-3681: Comparative Pharmacokinetics and Sciatic Nerve Distribution in Rodent Models
In a direct head-to-head study, FR-62765 demonstrated a superior pharmacokinetic profile compared to its parent compound WF-3681. After oral administration in rats, FR-62765 achieved higher peak plasma concentrations (Cmax) and, crucially, significantly greater accumulation within the target tissue, the sciatic nerve [1].
| Evidence Dimension | Sciatic Nerve Tissue Distribution |
|---|---|
| Target Compound Data | Higher concentration in sciatic nerve |
| Comparator Or Baseline | WF-3681 |
| Quantified Difference | Higher than WF-3681 (exact values not specified in abstract) |
| Conditions | Oral administration in rats |
Why This Matters
Enhanced peripheral nerve distribution is a critical attribute for an ARI intended to treat diabetic neuropathy, as target tissue exposure is directly correlated with pharmacological efficacy and distinguishes FR-62765 from its less optimized parent compound.
- [1] Nishikawa M, Yoshida K, Okamoto M, Itoh Y, Kohsaka M. Studies on WF-3681, a novel aldose reductase inhibitor. IV. Effect of FR-62765, a derivative of WF-3681, on the diabetic neuropathy in rats. J Antibiot (Tokyo). 1991 Apr;44(4):441-4. doi: 10.7164/antibiotics.44.441. PMID: 1903376. View Source
